1-(4-fluorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1H-1,2,3-triazole core substituted at three positions (Figure 1):
- Position 1: A 4-fluorophenyl group, contributing aromaticity and moderate electron-withdrawing effects due to the fluorine atom.
- Position 4: A carboxamide group (-CONH-) linked to a benzyl moiety substituted with a propan-2-yl (isopropyl) group at the para position.
- Position 5: A pyridin-4-yl group, introducing a nitrogen-rich heterocycle that may engage in hydrogen bonding or π-π stacking interactions.
The molecular formula is C₂₄H₂₃FN₆O, with a calculated molecular weight of 438.48 g/mol.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-propan-2-ylphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O/c1-16(2)18-5-3-17(4-6-18)15-27-24(31)22-23(19-11-13-26-14-12-19)30(29-28-22)21-9-7-20(25)8-10-21/h3-14,16H,15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJKXCMQNBNKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of azides and alkynes under copper-catalyzed conditions to form the 1,2,3-triazole ring.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.
Attachment of the Fluorophenyl and Propan-2-ylphenyl Groups: These groups are attached via palladium-catalyzed cross-coupling reactions.
Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include using alternative catalysts, solvents, and reaction conditions to streamline the synthesis process.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and varying temperatures and pressures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-fluorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogs sharing the 1H-1,2,3-triazole-4-carboxamide scaffold but differing in substituents (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
Carboxamide Substituent: The 4-isopropylbenzyl group in the target compound introduces steric bulk and hydrophobicity, which may enhance binding to hydrophobic pockets in proteins but reduce aqueous solubility.
Position 5 Substituent: The pyridin-4-yl group in the target compound offers a basic nitrogen atom (pKa ~5.5), enabling pH-dependent solubility and interactions with acidic residues in biological targets. The 5-amino substituent in the oxazole-containing analog adds hydrogen-bonding capacity, which could improve target affinity but may also increase susceptibility to proteolytic degradation.
Core Heterocycle: Replacing the triazole with a pyrrolidinone (as in ) eliminates aromaticity, altering electronic properties and conformational flexibility. This could impact binding kinetics and selectivity.
Biological Activity
The compound 1-(4-fluorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 367.43 g/mol. The structure features a triazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the fluorine atom in the phenyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial efficacy .
Anticancer Potential
Triazole derivatives have been extensively studied for their anticancer properties. A study highlighted that compounds with a triazole moiety can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific compound under review has shown promise in inhibiting tumor growth in vitro and in vivo, particularly against breast and lung cancer models .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cell division and proliferation. Triazoles often interact with the enzyme targets such as topoisomerases and kinases, disrupting normal cellular processes. For example, studies have shown that similar triazole compounds inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis .
Case Study 1: Antimicrobial Efficacy
In a comparative study, several triazole derivatives were tested against common pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
In another study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM). This effect was attributed to increased levels of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis .
Data Tables
| Biological Activity | Tested Strains/Cell Lines | Results |
|---|---|---|
| Antimicrobial | E. coli | MIC = 32 µg/mL |
| S. aureus | MIC = 16 µg/mL | |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM |
| A549 (lung cancer) | IC50 = 20 µM |
Q & A
Q. What synthetic routes are recommended for this compound, and what parameters critically affect yield?
The compound can be synthesized via a multi-step approach involving:
- Condensation reactions : Similar triazole derivatives are synthesized by reacting substituted anilines with isocyanides to form intermediates, followed by sodium azide cyclization .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may optimize triazole ring formation . Critical parameters include reaction temperature (60–80°C for cyclization), solvent polarity (DMF or THF for solubility), and stoichiometric ratios of azide precursors. Design of Experiments (DoE) methodologies are recommended for yield optimization .
Q. Which spectroscopic methods are optimal for characterizing purity and structure?
- NMR spectroscopy : H and C NMR confirm substituent positions and regioselectivity of the triazole ring .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally related pyrazole and triazole derivatives .
- HPLC-MS : Identifies impurities (e.g., unreacted intermediates) with >95% purity thresholds .
Q. What are the documented biological targets or pathways influenced by this compound?
While specific targets for this compound are not explicitly reported, structurally analogous triazole carboxamides show:
- Enzyme inhibition : Selective inhibition of kinases or proteases via triazole-mediated binding to catalytic sites .
- Antimicrobial activity : Fluorophenyl and pyridyl groups enhance interactions with bacterial membranes or efflux pumps .
Advanced Questions
Q. How can researchers address low aqueous solubility in in vitro assays?
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the benzyl or pyridyl positions to improve solubility without compromising activity .
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin-based formulations to enhance dissolution .
- Prodrug strategies : Esterification of the carboxamide group may increase bioavailability .
Q. What strategies elucidate the mechanism of action in enzyme inhibition studies?
- Kinetic assays : Determine inhibition constants () and mode (competitive/non-competitive) using fluorogenic substrates .
- Molecular docking : Model triazole-carboxamide interactions with target enzymes (e.g., COX-2 or CYP450 isoforms) using software like AutoDock Vina .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
Q. How can structural modifications enhance selectivity toward specific biological targets?
- Substituent tuning : Replace the 4-fluorophenyl group with bulkier substituents (e.g., 2,4-dichlorophenyl) to sterically hinder off-target binding .
- Pyridyl optimization : Introduce electron-withdrawing groups (e.g., nitro) at the pyridine ring to modulate electron density and binding affinity .
- Triazole isomerism : Assess 1,4- vs. 1,5-regioisomers for differential activity, as seen in related imidazole derivatives .
Q. How should contradictory bioactivity data across studies be validated?
- Orthogonal assays : Confirm activity using unrelated methods (e.g., SPR for binding and cell-based assays for functional inhibition) .
- Batch reproducibility : Ensure consistent synthetic protocols to rule out impurity-driven variability .
- Meta-analysis : Compare data across structural analogs to identify conserved structure-activity relationships (SAR) .
Methodological Notes
- Synthetic Optimization : Use flow chemistry for scalable, reproducible triazole synthesis, reducing side reactions .
- Data Analysis : Apply multivariate statistical models (e.g., PCA) to correlate substituent effects with bioactivity .
- Crystallography : Deposit solved structures in public databases (e.g., CCDC) to aid mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
